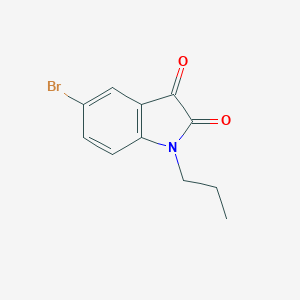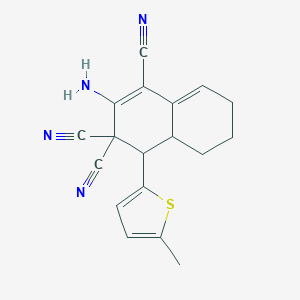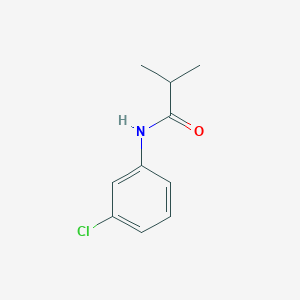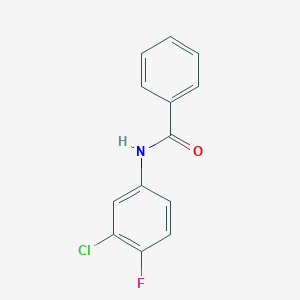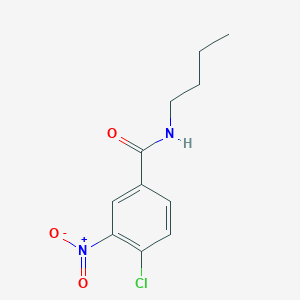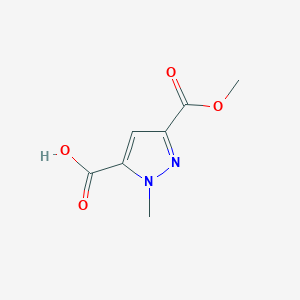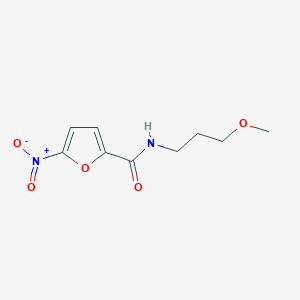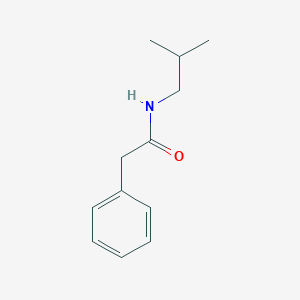
2-phenoxy-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-(2-phenylethyl)acetamide, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s to enhance cognitive function and improve physical performance. Phenylpiracetam has been shown to have a wide range of effects on the brain, including improving memory, concentration, and learning ability.
Wirkmechanismus
The exact mechanism of action of 2-phenoxy-N-(2-phenylethyl)acetamidetam is not fully understood. However, it is believed to work by enhancing the activity of neurotransmitters in the brain, such as acetylcholine and dopamine. It may also increase blood flow and oxygenation to the brain, which can improve cognitive function. 2-phenoxy-N-(2-phenylethyl)acetamidetam has been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
2-phenoxy-N-(2-phenylethyl)acetamidetam has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as acetylcholine and dopamine, in the brain. It may also increase blood flow and oxygenation to the brain, which can improve cognitive function. 2-phenoxy-N-(2-phenylethyl)acetamidetam has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenoxy-N-(2-phenylethyl)acetamidetam has several advantages for lab experiments. It is relatively easy to synthesize and has a high potency, which makes it a useful tool for studying cognitive function and neurological disorders. However, 2-phenoxy-N-(2-phenylethyl)acetamidetam has several limitations for lab experiments. It has a short half-life and may require multiple dosages to achieve a desired effect. Additionally, 2-phenoxy-N-(2-phenylethyl)acetamidetam may have side effects, such as insomnia and anxiety, which may interfere with experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-phenoxy-N-(2-phenylethyl)acetamidetam. One area of research is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its effects on physical performance, including endurance and resistance to fatigue. Additionally, further studies are needed to fully understand the mechanism of action of 2-phenoxy-N-(2-phenylethyl)acetamidetam and to identify any potential side effects or safety concerns.
Synthesemethoden
2-phenoxy-N-(2-phenylethyl)acetamidetam is synthesized from Piracetam, which is a well-known nootropic drug. Piracetam is modified by adding a phenyl group to the molecule, which enhances its potency and bioavailability. The synthesis method involves several steps, including the reaction of 2-oxo-pyrrolidine with bromoacetophenone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-(2-phenylethyl)acetamidetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, attention, and learning ability in animal and human studies. 2-phenoxy-N-(2-phenylethyl)acetamidetam has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its effects on physical performance, including endurance and resistance to fatigue.
Eigenschaften
CAS-Nummer |
18861-16-0 |
|---|---|
Produktname |
2-phenoxy-N-(2-phenylethyl)acetamide |
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-phenoxy-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c18-16(13-19-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |
InChI-Schlüssel |
GDCVHJQWGCHXEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
Andere CAS-Nummern |
18861-16-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
